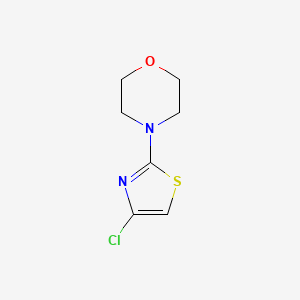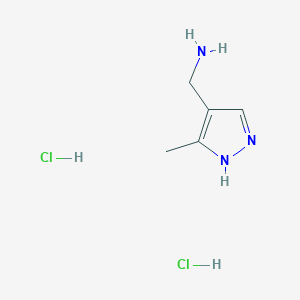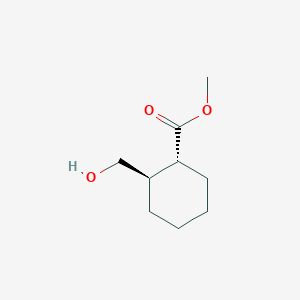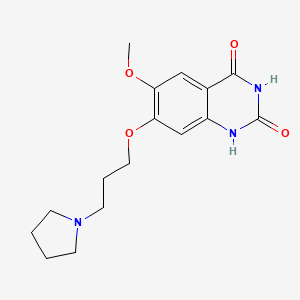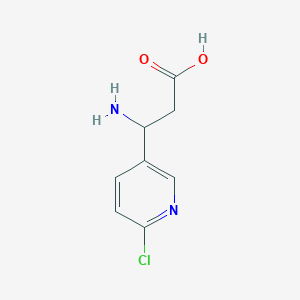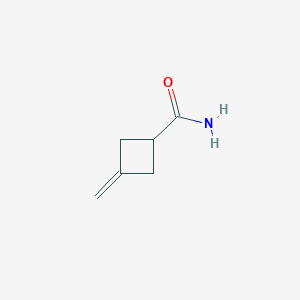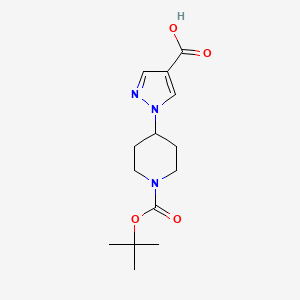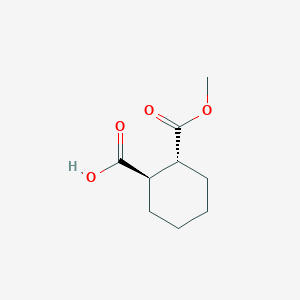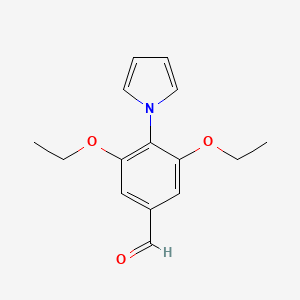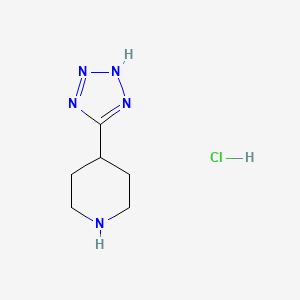![molecular formula C6H6N4 B1395991 [1,2,3]Triazolo[1,5-a]piridin-4-amina CAS No. 697739-18-7](/img/structure/B1395991.png)
[1,2,3]Triazolo[1,5-a]piridin-4-amina
Descripción general
Descripción
“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . This class of compounds has been found in various structures important in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They have been used as anticancer agents via the suppression of the ERK signaling pathway .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another common approach is the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .Molecular Structure Analysis
The ring system of [1,2,4]triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . The molecular structure and vibrational spectra of these compounds have been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Aplicaciones Científicas De Investigación
Métodos de Síntesis
“[1,2,3]Triazolo[1,5-a]piridin-4-amina” se puede sintetizar utilizando un método libre de catalizador, aditivos y ecológico bajo condiciones de microondas . Esta reacción en tándem implica el uso de enaminonitrilos y benzohidrazidas, un mecanismo de transamidación seguido de una adición nucleofílica con nitrilo y posterior condensación para obtener el compuesto objetivo en un tiempo de reacción corto .
Actividades Biológicas
Los compuestos que contienen una estructura triazol, como “this compound”, exhiben amplias actividades biológicas . Éstas incluyen actividades antimicrobianas, analgésicas, antiinflamatorias, anticonvulsivas, antineoplásicas, antimaláricas, antivirales, antiproliferativas y anticancerígenas .
Aplicaciones Farmacéuticas
“this compound” se encuentra en numerosos productos naturales que exhiben inmensas actividades biológicas . Exhibe numerosas actividades, incluyendo actuar como agonistas inversos de RORγt , PHD-1 , JAK1 , e inhibidores de JAK2 . Además, estos compuestos se utilizan en el tratamiento de trastornos cardiovasculares , diabetes tipo 2 , y trastornos hiperproliferativos .
Aplicaciones en la Ciencia de Materiales
“this compound” tiene varias aplicaciones en los campos de la ciencia de los materiales . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores, lo que induce actividades biológicas de amplio espectro .
Orientación a Proteínas de Unión a Ácidos Grasos (FABPs)
Entre las isoformas de proteínas de unión a ácidos grasos (FABPs), FABP4 y FABP5 han sido reconocidas como posibles objetivos terapéuticos para algunos trastornos, como dislipidemia, enfermedad coronaria y diabetes .
Aplicaciones Vasodilatadoras, Hipotensivas e Hipoglucémicas
Los derivados de pirazolo [4,3- b ]piridina y triazolo [4,5- b ]piridina son de interés por sus diversas aplicaciones como vasodilatadores, hipotensivos, hipoglucémicos, antiinflamatorios, analgésicos, antiasmáticos, agentes antipiréticos .
Aplicaciones Anticancerígenas
“this compound” ha demostrado inducir el arresto del ciclo celular y la apoptosis en células cancerosas de mama y cuello uterino .
Aplicaciones Antifúngicas
“this compound” se encuentra en antifúngicos de uso común en la aplicación clínica .
Mecanismo De Acción
Target of Action
The primary target of [1,2,3]Triazolo[1,5-a]pyridin-4-amine is the cyclooxygenase-2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
[1,2,3]Triazolo[1,5-a]pyridin-4-amine interacts with its target, the COX-2 receptor, by binding to its active site . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, making [1,2,3]Triazolo[1,5-a]pyridin-4-amine an effective anti-inflammatory agent .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in the symptoms of inflammation, such as pain and swelling .
Result of Action
The molecular effect of [1,2,3]Triazolo[1,5-a]pyridin-4-amine is the inhibition of COX-2, which leads to a decrease in prostaglandin production . On a cellular level, this results in a reduction of the inflammatory response . Therefore, the compound could potentially be used in the treatment of conditions characterized by inflammation.
Análisis Bioquímico
Biochemical Properties
[1,2,3]Triazolo[1,5-a]pyridin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction with cytochrome P450 enzymes suggests that [1,2,3]Triazolo[1,5-a]pyridin-4-amine may influence the metabolic pathways of other compounds. Additionally, [1,2,3]Triazolo[1,5-a]pyridin-4-amine has been observed to bind to certain proteins, potentially altering their function and stability . These interactions highlight the compound’s versatility and its potential impact on biochemical processes.
Cellular Effects
The effects of [1,2,3]Triazolo[1,5-a]pyridin-4-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, [1,2,3]Triazolo[1,5-a]pyridin-4-amine can induce cell death in cancer cells while promoting the survival of healthy cells. Furthermore, this compound has been reported to affect gene expression, leading to changes in the levels of key regulatory proteins . These cellular effects underscore the potential therapeutic applications of [1,2,3]Triazolo[1,5-a]pyridin-4-amine in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of [1,2,3]Triazolo[1,5-a]pyridin-4-amine involves several key interactions at the molecular level. This compound is known to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, [1,2,3]Triazolo[1,5-a]pyridin-4-amine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors . These molecular interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,3]Triazolo[1,5-a]pyridin-4-amine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that [1,2,3]Triazolo[1,5-a]pyridin-4-amine remains stable for extended periods under optimal storage conditions, but its stability decreases when exposed to light or high temperatures . Long-term effects on cellular function have also been noted, with prolonged exposure to [1,2,3]Triazolo[1,5-a]pyridin-4-amine resulting in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of [1,2,3]Triazolo[1,5-a]pyridin-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, [1,2,3]Triazolo[1,5-a]pyridin-4-amine can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
[1,2,3]Triazolo[1,5-a]pyridin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels underscores its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of [1,2,3]Triazolo[1,5-a]pyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues . The localization and accumulation of [1,2,3]Triazolo[1,5-a]pyridin-4-amine are critical for its biological activity, as they determine the compound’s accessibility to target biomolecules .
Subcellular Localization
The subcellular localization of [1,2,3]Triazolo[1,5-a]pyridin-4-amine plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus and mitochondria . The presence of [1,2,3]Triazolo[1,5-a]pyridin-4-amine in these compartments suggests that it may influence processes such as gene expression and mitochondrial function . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its biological effects .
Propiedades
IUPAC Name |
triazolo[1,5-a]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBNRGVJLOWCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


